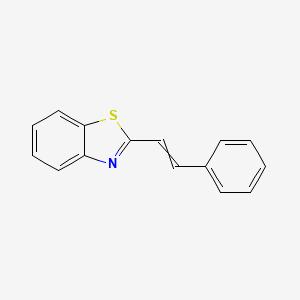

Styrylbenzothiazole

Descripción

Historical Context and Evolution of Styrylbenzothiazole Chemistry

The chemistry of benzothiazoles, the core structure of styrylbenzothiazoles, has been a subject of study for over a century. The synthesis of the benzothiazole (B30560) ring is often achieved through the condensation of 2-aminothiophenols with various reagents like carboxylic acids or aldehydes. nih.gov The specific synthesis of this compound derivatives typically involves the condensation reaction between a 2-methylbenzothiazole (B86508) and a substituted benzaldehyde. diva-portal.org

Early research into benzothiazole-containing compounds was largely driven by their application as accelerators in the vulcanization of rubber. researchgate.net However, the discovery of the diverse biological activities associated with the benzothiazole scaffold broadened the scope of research significantly. The evolution of synthetic methodologies has been a key driver in the exploration of this compound chemistry. Modern synthetic approaches focus on developing more efficient, greener, and versatile methods. For instance, various catalysts, including polystyrene polymer catalysts grafted with iodine acetate and mixtures of H₂O₂/HCl, have been employed to promote the condensation reaction for synthesizing benzothiazole compounds. nih.gov More recently, the development of photoswitches has brought renewed attention to styrylbenzazoles, as they can undergo light-driven E-Z isomerization of the central double bond, a property not seen in the parent stilbene (B7821643) molecule. diva-portal.org

Significance of the Benzothiazole Scaffold in Academic Research

The benzothiazole scaffold, a fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, is considered a "privileged" structure in medicinal chemistry. researchgate.net This is due to its presence in a wide array of natural and synthetic molecules that exhibit a broad spectrum of biological activities. researchgate.netbenthamscience.com The versatility of the benzothiazole ring allows for substitutions at various positions, particularly at the C-2 carbon, enabling the fine-tuning of its pharmacological properties. researchgate.netbenthamscience.com

The significance of the benzothiazole scaffold is underscored by the extensive research into its derivatives for various therapeutic applications. These compounds have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral agents. researchgate.netnih.gov The structural diversity that can be achieved with benzothiazole analogs continues to fuel the search for new and effective therapeutic agents. jchemrev.com Furthermore, beyond medicinal chemistry, benzothiazole-containing compounds have been explored as fluorescent probes and materials in organic electronics due to their unique optoelectronic properties. researchgate.net

Overview of Key Research Domains for this compound Derivatives

Research into this compound derivatives spans several key domains, primarily driven by their unique chemical structures that impart valuable biological and photophysical properties.

Medicinal Chemistry : A significant area of research focuses on the development of this compound derivatives as multifunctional therapeutic agents. Studies have explored their potential as photoprotective, antioxidant, antiproliferative, and anti-inflammatory agents. nih.gov The ability of these compounds to interact with multiple biological targets is a current trend in healthcare research, aiming to simplify multi-drug therapies. nih.gov

Materials Science and Photochemistry : Styrylbenzothiazoles are investigated as molecular photoswitches. diva-portal.org These molecules can interconvert between two isomeric forms (E and Z isomers) upon irradiation with light. This photoisomerization property makes them promising candidates for applications in optical data storage and as optically controlled reagents ('photopharmaceuticals') for controlling biological processes with high spatiotemporal precision. diva-portal.orgresearchgate.net The thermal stabilities, quantum yields, and absorption wavelengths of these photoswitches can be tuned by modifying their chemical structure. diva-portal.org

Neuroscience and Diagnostics : Certain this compound derivatives have shown high binding affinity for amyloid-β (Aβ) fibrils, which are associated with Alzheimer's disease. nih.gov This has led to research into their use as imaging agents for the in vivo detection of amyloid plaques in the brain, potentially enabling earlier diagnosis of neurodegenerative diseases. nih.gov

Research Findings on this compound Derivatives

| Compound/Derivative Class | Research Domain | Key Findings | Reference |

|---|---|---|---|

| 2-Styrylbenzothiazoles | Medicinal Chemistry | Exhibited potential as photoprotective, antioxidant, antiproliferative, and anti-inflammatory agents. Specific derivatives showed excellent UVA filtering capabilities and significant antioxidant capacity. | nih.gov |

| Styrylbenzazole Photoswitches | Materials Science / Photochemistry | Demonstrated light-driven E-Z isomerization. Structural modifications allow for tuning of thermal stability, quantum yields, and absorption wavelengths for applications like optical data storage. | diva-portal.org |

| 2,6-dimethyl-4-(dimethylamino)-styrylbenzothiazole | Materials Science / Photochemistry | A thermally stable and efficient P-type photoswitch displaying negative photochromism with a high quantum yield of 59%. | diva-portal.orgresearchgate.net |

| This compound (BF-124) | Neuroscience / Diagnostics | Displayed equipotent binding affinity for Aβ1-42 aggregates, suggesting potential for imaging amyloid plaques in Alzheimer's disease. | nih.gov |

| 1-phenyl-2-(2-benzothiazolyl)ethene derivatives | Materials Science / Photochemistry | Systematic replacement of the phenyl ring with naphthyl and phenanthryl rings affects the photophysics and photochemistry, with potential for optical data storage applications. | researchgate.net |

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C15H11NS |

|---|---|

Peso molecular |

237.32 g/mol |

Nombre IUPAC |

2-(2-phenylethenyl)-1,3-benzothiazole |

InChI |

InChI=1S/C15H11NS/c1-2-6-12(7-3-1)10-11-15-16-13-8-4-5-9-14(13)17-15/h1-11H |

Clave InChI |

LCIISWPXOZNVIG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2 |

Origen del producto |

United States |

Synthetic Methodologies and Strategies for Styrylbenzothiazole Derivatives

Classical Condensation Reactions for Styrylbenzothiazole Synthesis

Condensation reactions are a cornerstone of organic synthesis, providing a direct and effective means to form the characteristic C=C double bond in styrylbenzothiazoles. These methods typically involve the reaction of a benzothiazole (B30560) precursor containing an activated methylene (B1212753) group with an aromatic aldehyde.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl compound reacts with a compound possessing an active methylene group, facilitated by a basic catalyst. sigmaaldrich.comwikipedia.org In the context of this compound synthesis, the key precursor is 2-methylbenzothiazole (B86508), where the methyl group is activated by the adjacent electron-withdrawing thiazole (B1198619) ring.

The reaction involves the condensation of 2-methylbenzothiazole with various substituted aromatic aldehydes. The choice of catalyst is crucial and is typically a weak base, such as a primary or secondary amine like piperidine, or pyridine (B92270), often with a catalytic amount of acetic acid. wikipedia.orgslideshare.net The use of a weak base is essential to deprotonate the active methyl group to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This is followed by a dehydration step to yield the α,β-unsaturated product, the this compound derivative. sigmaaldrich.com

A general synthetic procedure involves heating a mixture of 2-methylbenzothiazole and the desired aromatic aldehyde in the presence of a catalytic amount of a base. nih.gov The reaction conditions can be optimized by adjusting the solvent, temperature, and reaction time to maximize the yield of the target compound.

Table 1: Examples of Knoevenagel Condensation for this compound Synthesis

| Aldehyde Reactant | Base/Catalyst | Solvent | Temperature (°C) | Product | Ref |

|---|---|---|---|---|---|

| Benzaldehyde | Piperidine | Ethanol | Reflux | 2-Styrylbenzothiazole (B224385) | wikipedia.org |

| 4-Methoxybenzaldehyde | Piperidine | Ethanol | Reflux | 2-(4-Methoxystyryl)benzothiazole | wikipedia.org |

| 4-Nitrobenzaldehyde | Pyridine | Toluene | Reflux | 2-(4-Nitrostyryl)benzothiazole | slideshare.net |

This table is illustrative and compiles representative conditions based on typical Knoevenagel reactions.

The Perkin reaction traditionally synthesizes α,β-unsaturated aromatic acids from aromatic aldehydes and acid anhydrides, using the alkali salt of the acid as a base catalyst. onlineorganicchemistrytutor.comwikipedia.orgbyjus.com Variants of this reaction can be adapted for the synthesis of styrylbenzothiazoles.

In a modified approach, 2-methylbenzothiazole serves as the active methylene component, reacting with an aromatic aldehyde in the presence of acetic anhydride (B1165640). The reaction is typically heated to high temperatures (e.g., 120 °C) for an extended period. nih.gov Acetic anhydride serves both as a dehydrating agent and a reaction medium. The mechanism, while not identical to the classical Perkin reaction, follows a similar principle of condensation between an aldehyde and an active methyl group, facilitated by heat and a suitable reagent. nih.gov

For example, a range of 2-styrylbenzothiazole derivatives can be prepared by heating 2-methylbenzothiazole with various aromatic aldehydes in the presence of a catalytic amount of acetic anhydride under neat (solvent-free) conditions. nih.gov This method avoids the use of potentially hazardous solvents and simplifies the work-up procedure.

Table 2: Perkin-like Reaction for this compound Synthesis

| Aldehyde Reactant | Reagent | Temperature (°C) | Reaction Time (h) | Product | Ref |

|---|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | Acetic Anhydride | 120 | 16-18 | 2-(4-Hydroxystyryl)benzothiazole | nih.gov |

| 4-(Dimethylamino)benzaldehyde | Acetic Anhydride | 120 | 16-18 | 2-(4-(Dimethylamino)styryl)benzothiazole | nih.gov |

Catalytic Synthesis of Styrylbenzothiazoles

Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency, selectivity, and sustainability. Both metal-based and organic catalysts have been successfully employed in the synthesis of styrylbenzothiazoles.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. mdpi.com Reactions such as the Heck, Suzuki, and Sonogashira couplings can be envisioned for the synthesis of styrylbenzothiazoles, offering alternative pathways to classical condensations. wiley-vch.deeie.gr These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. wiley-vch.de

For instance, a Heck reaction could involve the palladium-catalyzed coupling of a vinyl halide with 2-halobenzothiazole or the coupling of 2-vinylbenzothiazole with an aryl halide. The Suzuki reaction, another palladium-catalyzed process, would typically couple an arylboronic acid with a vinylbenzothiazole derivative (or vice-versa). mdpi.com These methods provide a high degree of control over the stereochemistry of the double bond and allow for the introduction of a wide array of functional groups. The choice of catalyst, which often consists of a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand, is critical for achieving high yields and selectivity. researchgate.net

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a major field in synthesis. scienceopen.com These catalysts can operate via covalent or non-covalent activation modes. scienceopen.com For this compound synthesis, organocatalysts can be applied to condensation reactions, often providing improved reaction conditions and opportunities for asymmetric synthesis.

Chiral secondary amines, such as proline and its derivatives, are common organocatalysts for Knoevenagel-type condensations. rsc.org They can facilitate the reaction under milder conditions compared to traditional methods. For example, the condensation of 2-methylbenzothiazole with aromatic aldehydes could be catalyzed by an organocatalyst in an aqueous or micellar medium, aligning with green chemistry principles. dntb.gov.ua The use of chiral organocatalysts also opens the door to producing enantiomerically enriched this compound derivatives if a prochiral substrate is used or a new stereocenter is formed. mdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduseventhgeneration.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like styrylbenzothiazoles.

Key green chemistry strategies applicable to this compound synthesis include:

Use of Safer Solvents and Reaction Conditions: Replacing volatile organic solvents with water, ionic liquids, or conducting reactions under solvent-free conditions minimizes environmental impact. nih.gov The use of microwave irradiation can also significantly reduce reaction times and energy consumption compared to conventional heating. athensjournals.gr

Catalysis over Stoichiometric Reagents: Employing catalytic amounts of a substance (metal or organocatalyst) is superior to using stoichiometric reagents, which are consumed in the reaction and generate more waste. seventhgeneration.comacs.org This principle favors the catalytic methods described in section 2.2.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Condensation reactions, which typically only eliminate a small molecule like water, often have a high atom economy.

Use of Renewable Feedstocks: Whenever feasible, starting materials should be derived from renewable sources rather than depleting fossil fuels. yale.edu While core benzothiazole synthesis often relies on petrochemical feedstocks, derivatization using aldehydes from natural sources (e.g., vanillin) can be a step in this direction.

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. seventhgeneration.com Developing one-pot syntheses or tandem reactions where multiple steps are performed in the same vessel without isolating intermediates can significantly reduce waste generation.

By integrating these principles, the synthesis of styrylbenzothiazoles can be made more environmentally benign, economically viable, and efficient.

Solvent-Free Reactions

Performing chemical reactions without a solvent minimizes the environmental impact associated with solvent use, purification, and disposal. Solvent-free, or solid-phase, synthesis often leads to higher efficiency, shorter reaction times, and simpler work-up procedures. researchgate.netnih.gov

One approach involves the condensation reaction between a 2-aminophenol (B121084) derivative and an aromatic aldehyde under solvent-free conditions, often facilitated by a catalyst and heat or microwave irradiation. scienceandtechnology.com.vn For instance, the synthesis of 2,5-disubstituted benzoxazoles, structurally related to benzothiazoles, has been successfully achieved by reacting 2-amino-4-methylphenol (B1222752) with various aromatic aldehydes in the presence of iodine as an oxidant and potassium carbonate, without any solvent. scienceandtechnology.com.vn This method is practical, environmentally friendly, and economically attractive due to the absence of toxic solvents and the simplicity of the procedure. scienceandtechnology.com.vn The solid-phase strategy has been shown to produce the target compounds in an efficient and ecologically sound manner. nih.gov

Table 1: Example of Solvent-Free Synthesis of a Benzoxazole Derivative A model reaction analogous to this compound synthesis.

| Entry | Reactant A | Reactant B | Catalyst/Reagent | Conditions | Yield (%) | Reference |

| 1 | 2-amino-4-methylphenol | Benzaldehyde | I₂, K₂CO₃ | Microwave, 120°C, 10 min | 85 | scienceandtechnology.com.vn |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. scienceandtechnology.com.vn Compared to conventional heating, microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes and improve product yields. nih.govresearchgate.net This technique is particularly effective for condensation reactions used to form the benzothiazole core. asianpubs.org

The synthesis of various heterocyclic compounds, including benzothiazole and benzimidazole (B57391) derivatives, has been shown to be significantly more efficient using microwave assistance compared to conventional reflux methods. nih.govresearchgate.net For example, in the synthesis of certain benzotriazole (B28993) derivatives, reactions that required several hours of reflux were completed in a matter of minutes under microwave irradiation, with yields improving by 10-20%. researchgate.net This efficiency gain is attributed to the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to a rapid increase in temperature and reaction rate. pensoft.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Compound | Method | Reaction Time | Yield (%) | Reference |

| Benzotriazole amide (4a) | Conventional (Reflux) | 30 min | 72 | researchgate.net |

| Benzotriazole amide (4a) | Microwave (180 W) | 30 min | 83 | researchgate.net |

| Benzotriazole amide (4c) | Conventional (Reflux) | 30 min | 70 | researchgate.net |

| Benzotriazole amide (4c) | Microwave (180 W) | 30 min | 93 | researchgate.net |

| Benzoxazole (3a) | Conventional (Heating) | - | < 85 | scienceandtechnology.com.vn |

| Benzoxazole (3a) | Microwave (CEM Reactor) | 10 min | 85 | scienceandtechnology.com.vn |

Use of Recyclable Catalysts

The development of recoverable and reusable catalysts is a cornerstone of green chemistry, addressing both economic and environmental concerns. rsc.org Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by simple filtration or centrifugation and reused multiple times without a significant loss of activity. mdpi.comnih.gov

Table 3: Reusability of Cu(II)-Glycerol/MCM-41 Catalyst in Benzothiazole Synthesis

| Cycle | Yield (%) | Reference |

| 1 | 95 | researchgate.net |

| 2 | 94 | researchgate.net |

| 3 | 92 | researchgate.net |

| 4 | 92 | researchgate.net |

| 5 | 90 | researchgate.net |

Multi-Component Reactions for Diverse this compound Libraries

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single step to form a product that incorporates most of the atoms from the starting materials. beilstein-journals.org This approach is highly valued in medicinal chemistry and drug discovery for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules from simple precursors. nih.govacsgcipr.org The use of MCRs aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing purification processes, and decreasing waste generation. acsgcipr.org

While classic two-component reactions like the Knoevenagel condensation or Wittig reaction are common for this compound synthesis, MCR strategies offer a powerful alternative for creating more complex and diverse libraries of related compounds. thieme-connect.comsigmaaldrich.comwikipedia.orgwikipedia.org For example, a one-pot, three-component reaction can be designed to assemble complex heterocyclic systems in a single operation. rsc.org Reactions like the Hantzsch pyridine synthesis, the Biginelli reaction, or the Ugi reaction exemplify the MCR concept, where diversity can be easily introduced by simply varying the individual starting components. beilstein-journals.orgorganic-chemistry.org

The development of MCRs for the synthesis of thiazole derivatives is an active area of research. bepls.com These strategies enable the construction of highly functionalized thiazole rings that can serve as precursors or analogues to styrylbenzothiazoles. By combining different aldehydes, amines, and sulfur-containing reagents in a one-pot setup, chemists can create a vast array of compounds for biological screening, accelerating the discovery of new therapeutic agents. nih.govdovepress.com

Post-Synthetic Functionalization of the this compound Core

Post-synthetic functionalization, or post-synthetic modification (PSM), is a powerful strategy for introducing diverse functional groups onto a pre-formed molecular scaffold. nih.gov This approach allows for the creation of a variety of derivatives that might be inaccessible through direct synthesis due to the incompatibility of certain functional groups with the reaction conditions required to form the core structure. nih.govnih.gov

In the context of styrylbenzothiazoles, PSM can be used to modify the peripheral parts of the molecule after the central this compound framework has been assembled. This enables the fine-tuning of the compound's physicochemical and biological properties. A practical example of this strategy involves the hydrolysis of an acetylated functional group after the main condensation reaction. mdpi.com

For instance, a series of this compound derivatives can be synthesized via the condensation of 2-methylbenzothiazole with various aromatic aldehydes in acetic anhydride. mdpi.com If the aldehyde contains a hydroxyl group, it may be acetylated under the reaction conditions. The final step is then a deliberate post-synthetic modification, where the reaction mixture is treated with methanolic hydrochloric acid. This step removes the acetyl protecting group, regenerating the free hydroxyl group on the final this compound product. mdpi.com This two-stage approach—synthesis followed by functionalization—broadens the scope of accessible derivatives and is a key tool for creating molecular diversity. nih.gov

Structural Characterization and Advanced Analysis of Styrylbenzothiazoles

Spectroscopic Elucidation of Styrylbenzothiazole Structures

Spectroscopic methods provide invaluable insights into the electronic, vibrational, and magnetic properties of styrylbenzothiazoles, aiding in their structural confirmation and the identification of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds, including styrylbenzothiazoles, by providing detailed information about the connectivity and environment of atoms, particularly hydrogen and carbon atoms mdpi.comd-nb.info. Both ¹H NMR and ¹³C NMR are routinely used.

In ¹H NMR, the chemical shifts (δ values) and coupling constants (J values) of the protons associated with the styryl and benzothiazole (B30560) moieties are characteristic. For instance, the olefinic protons of the styryl group typically appear in the δ 6-8 ppm range, often exhibiting large coupling constants (J) indicative of their E or Z configuration mdpi.comrsc.org. Protons on the benzothiazole ring and any substituents also provide distinct signals, allowing for the determination of substitution patterns mdpi.com.

For ¹³C NMR, the chemical shifts of carbon atoms provide further structural details, distinguishing between aromatic, olefinic, and aliphatic carbons. The carbon atoms of the benzothiazole ring and the styryl double bond show characteristic resonances that confirm the presence and connectivity of these structural elements researchgate.net. Deuterated solvents like DMSO-d6 and CDCl₃ are commonly used, with tetramethylsilane (B1202638) (TMS) serving as an internal standard for chemical shift referencing mdpi.com.

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation patterns of styrylbenzothiazoles, which are critical for confirming the molecular formula and inferring structural features mdpi.comgentechscientific.comslideshare.net. Electrospray Ionization Mass Spectrometry (ESI-MS) is a common technique used to determine molecular weights, often reported as [M+H]⁺ for protonated molecules mdpi.comresearchgate.net.

The fragmentation pattern in MS provides a "fingerprint" of the molecule, as molecular ions dissociate into smaller daughter ions gentechscientific.comslideshare.net. Analyzing these fragments helps in identifying specific substructures. For styrylbenzothiazoles, characteristic fragment ions might arise from the cleavage of the C=C double bond or the benzothiazole ring, providing corroborating evidence for the proposed structure. The mass-to-charge (m/z) values of these fragments are indicative of their composition and can be used to deduce the original molecule's structure gentechscientific.comnih.gov.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and molecular vibrations within this compound structures researchgate.netthermofisher.comspectroscopyonline.com. These techniques measure the interaction of energy with molecular bonds, producing unique spectral fingerprints thermofisher.com.

FT-IR spectroscopy identifies characteristic absorption bands corresponding to specific vibrational modes. For styrylbenzothiazoles, typical IR bands include C=C stretching vibrations from the styryl olefin and aromatic rings, C-H stretching vibrations from both aromatic and aliphatic protons, and characteristic C=N and C-S stretching vibrations from the benzothiazole ring mdpi.comresearchgate.netprimescholars.com. For instance, a medium intensity band around 710 cm⁻¹ might be assigned to C-S stretching, while sharp intensity bands in the range of 1412-1513 cm⁻¹ are often assigned to C=N stretching of the benzothiazole moiety researchgate.net.

FT-Raman spectroscopy complements FT-IR, as certain vibrations that are weak in IR can be strong in Raman, and vice versa, due to different selection rules thermofisher.comspectroscopyonline.com. Raman spectra can provide insights into symmetric stretching vibrations, often related to the conjugated system of styrylbenzothiazoles. The combination of both techniques offers a more complete vibrational characterization of solid and liquid materials without destruction spectroscopyonline.com.

A summary of typical spectroscopic data points for styrylbenzothiazoles is presented in the table below:

| Spectroscopy Type | Key Information Provided | Typical Spectral Features |

| ¹H NMR | Proton environment, connectivity, stereochemistry | Olefinic protons (δ 6-8 ppm, large J for E/Z), aromatic protons (δ 7-9 ppm), substituent protons. |

| ¹³C NMR | Carbon backbone, functional groups | Aromatic carbons (δ 110-160 ppm), olefinic carbons (δ 120-150 ppm), C=N, C-S carbons. |

| Mass Spectrometry (MS) | Molecular weight, fragmentation pathways | [M+H]⁺ peak, characteristic fragment ions indicating substructures. |

| FT-IR | Functional groups, bond vibrations | C=C stretching (aromatic/olefinic), C-H stretching, C=N stretching (1412-1513 cm⁻¹), C-S stretching (~710 cm⁻¹). |

| FT-Raman | Complementary vibrational modes | Symmetric stretching vibrations, often strong for conjugated systems. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of crystalline materials in the solid state drawellanalytical.comwikipedia.organton-paar.com. This technique involves directing a beam of X-rays at a single crystal of the this compound compound. The ordered arrangement of atoms within the crystal lattice causes the X-rays to diffract in specific directions, producing a unique diffraction pattern wikipedia.orglibretexts.org.

By measuring the angles and intensities of the diffracted X-rays, crystallographers can generate a three-dimensional electron density map, from which the exact positions of atoms, bond lengths, bond angles, and torsion angles can be determined with high precision wikipedia.organton-paar.com. This provides crucial information about the molecular geometry, intermolecular interactions (e.g., hydrogen bonding, π-π stacking), and crystal packing arrangements wikipedia.organton-paar.com. For styrylbenzothiazoles, X-ray crystallography can unequivocally confirm the E or Z configuration of the styryl double bond and reveal any conformational preferences in the solid state nih.gov. For example, the crystal structure of certain amidino derivatives of styrylbenzothiazoles has been determined by single crystal X-ray analysis, providing detailed structural insights nih.gov.

Conformational Analysis of this compound Isomers

Styrylbenzothiazoles, particularly those with a C=C double bond, can exist as different conformational isomers, primarily E and Z forms, which exhibit distinct properties.

The styryl group in styrylbenzothiazoles contains a central C=C double bond, enabling E (trans) and Z (cis) geometric isomerism mdpi.comresearchgate.netdiva-portal.org. These compounds are known as molecular photoswitches, capable of undergoing reversible E–Z photoisomerization upon irradiation with ultraviolet (UV) or visible light mdpi.comresearchgate.netdiva-portal.org.

The E-isomer is generally the more thermodynamically stable form, while the Z-isomer is often metastable and higher in energy mdpi.com. Photoisomerization from E to Z and Z to E can be induced by specific wavelengths of light. For instance, visible light irradiation (e.g., λ = 450 nm) has been shown to induce E–Z isomerization in certain styryl merocyanine (B1260669) dyes, which are related to styrylbenzothiazoles mdpi.com.

A key advantage of styrylbenzothiazoles as photoswitches, compared to parent stilbenes, is their increased robustness towards reduction and higher thermal stability of the Z state, while avoiding irreversible photochemical electrocyclization researchgate.netdiva-portal.org. The benzothiazole moiety can also redshift the π-π* absorption band, allowing for photoswitching with visible light researchgate.net.

The thermal stability of the Z-isomer is a critical property for practical applications, as it determines how long the metastable state persists in the absence of light chemrxiv.org. While Z-isomers are generally less stable and tend to revert to the E-isomer thermally, the judicious design of this compound derivatives can significantly influence this stability mdpi.comdiva-portal.org. For example, benzothiazolium dyes with electron-donating substituents have been observed to exhibit very fast thermal back reactions (<1 s), while a pyrrole-benzothiazolium dye showed a higher lifetime of the Z-isomer (0.45–7.1 min) in various solvents, including water researchgate.net. Some styrylbenzazole photoswitches have demonstrated high thermal stabilities of their Z isomers diva-portal.org.

The photoisomerization process can be monitored using techniques like UV-Vis spectroscopy and NMR spectroscopy, which show changes in absorption spectra and proton environments upon irradiation mdpi.comrsc.org. The photostationary state (PSS), which is the ratio of E and Z isomers at equilibrium under continuous irradiation, can be tuned by modifying the benzazole heterocycle and the substitution pattern on the aryl ring diva-portal.org. For instance, ortho-methylation of a benzothiazole analogue improved the PSS ratio in its deprotonated state from E:Z=53:47 to E:Z=18:82 diva-portal.org.

The table below summarizes the key aspects of E/Z photoisomerization in styrylbenzothiazoles:

| Isomer Type | Characteristics | Photoisomerization | Stability |

| E-isomer | Thermodynamically more stable | Can be converted to Z-isomer by light (e.g., UV or specific visible light). | High thermal stability. |

| Z-isomer | Metastable, higher energy | Can be converted to E-isomer by light (e.g., visible light) or thermally. | Variable, generally less stable, but can be tuned by structural modifications. |

Rotational Isomers and Conformer Preferences

The chemical compound this compound, characterized by its ethene bridge connecting a styryl group and a benzothiazole moiety, exhibits intricate conformational landscapes due to the potential for both geometric and rotational isomerism. This molecular flexibility is crucial for understanding its photophysical properties and interactions in various environments.

For example, studies on specific this compound derivatives, such as styryl 9M (S9M), have identified multiple rotamers for each geometric isomer (EE, EZ, ZE, ZZ). Theoretical evaluations using methods like ωB97X-D/cc-pVDZ level of density functional theory have shown that certain rotamers are significantly more stable than others. For the EE, EZ, and ZE isomers of S9M, the 'B' rotamers typically represent the lowest energy structures. The energy difference between the lowest energy EE(B) structure and the ZE(B) structure, for instance, can be as small as 0.04 eV, indicating that multiple low-energy conformers can coexist. nih.govacs.org Higher energy rotamers, such as those resulting from rotation about both single bonds (labeled 'D' in some studies), generally lie substantially higher in energy and are present in negligible abundances. nih.govacs.org

The conformational flexibility, including these rotational isomers, can play a significant role in the molecule's interactions, such as enhancing ligand-protein binding. nih.gov Furthermore, the crystal structure conformations of styrylbenzothiazoles can often serve as reliable indicators of their conformational preferences in other phases. While crystal packing effects can sometimes lead to the observation of higher-energy conformers in the solid state, this is often compensated by improved intermolecular interactions. researchgate.net For instance, a slight twist in the molecule, characterized by a dihedral angle between adjacent benzene (B151609) rings, has been observed in crystal structures, indicating a non-planar arrangement. psu.edu

Illustrative Data on Conformer Preferences

The following tables present illustrative data on the relative energies and conformational parameters observed for this compound derivatives, highlighting the existence and energy differences of various rotamers and conformers.

Table 1: Relative Energies of Low-Energy Conformers for Styryl 9M (S9M) nih.govacs.org

| Isomer Type | Conformer Label | Relative Energy (eV, with respect to EE(B)) | Description |

| EE | EE(B) | 0.00 | Lowest energy structure |

| ZE | ZE(B) | 0.04 | Low energy rotamer |

| EZ | EZ(B) | - | Lowest energy for EZ isomer |

| ZZ | ZZ(C) | - | Major conformer for ZZ isomer, π-stacked geometry |

| ZZ | ZZ(D) | - | Minor conformer for ZZ isomer, π-stacked geometry |

| EE, EZ, ZE | A, D | High | Higher energy rotamers, negligible abundance |

Note: Specific numerical values for EZ(B), ZZ(C), and ZZ(D) relative energies were not explicitly provided in the snippets but were described as lowest/major conformers. The 'A' and 'D' conformers are generally high in energy.

Table 2: Dihedral Angle in a Crown-Containing 2-Styrylbenzothiazole (B224385) psu.edu

| Parameter | Value | Description |

| Dihedral Angle between Benzene Rings | 13.6° | Indicates a slight twist in the molecular structure |

The conformational preferences of styrylbenzothiazoles are also influenced by the surrounding environment, with solvent polarity, for example, modulating energy gaps between different emissive states and inducing conformational changes. researchgate.net

Photophysical and Photochemical Properties of Styrylbenzothiazoles

Absorption and Emission Characteristics

The optical properties of styrylbenzothiazoles are largely dictated by their electronic structure, which allows for efficient absorption of light and subsequent fluorescence emission.

Styrylbenzothiazole (SBT) compounds typically exhibit characteristic absorption in the visible region of the electromagnetic spectrum. beilstein-journals.org The absorption spectrum of SBT is notably shifted bathochromically (to longer wavelengths) when compared to the parent stilbene (B7821643) system, indicating an extended π-conjugation. researchgate.net

For trans-2-[4-(dimethylamino)styryl]benzothiazole (DMASBT), a well-studied derivative, the absorption and emission transition moments are approximately equal across various solvents. This suggests that both absorption and emission processes involve a single excited state characterized by a high radiative rate. acs.orgnih.gov It is also observed that the absorption spectrum of the cis isomer of DMASBT overlaps with that of its trans counterpart, necessitating careful consideration during quantum yield determinations. acs.orgnih.gov

Substituent effects play a significant role in modulating the absorption characteristics. For instance, styryl-benzothiazoles (BZTst1-6) with varying hydroxyl or methoxy (B1213986) groups on the styryl moiety show differing molar extinction coefficients (ε). Compounds like BZTst1 (unsubstituted styryl) and BZTst3 (4-methoxy-substituted styryl) exhibit high ε values of 34,075.83 and 35,125.63, respectively. Conversely, an increase in the number of hydroxy/methoxy groups tends to decrease the ε values, as seen with BZTst6, which has the lowest value of 16,871.66. nih.gov

Table 1: Representative UV-Vis Absorption Data for this compound Derivatives

| Compound (Derivative) | Solvent | Absorption Maximum (λabs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | References |

| This compound (SBT) | Not specified | Visible region | Not specified | beilstein-journals.orgresearchgate.net |

| BZTst1 (Unsubstituted Styryl) | Not specified | Not specified | 34,075.83 | nih.gov |

| BZTst3 (4-Methoxy Styryl) | Not specified | Not specified | 35,125.63 | nih.gov |

| BZTst6 (Multi-hydroxy/methoxy) | Not specified | Not specified | 16,871.66 | nih.gov |

This compound compounds are generally fluorescent. researchgate.net The fluorescence emission of styrylbenzothiazoles is often influenced by their excited-state dynamics, including conformational changes. For trans-2-[4-(dimethylamino)styryl]benzothiazole (DMASBT), dual emission and biexponential fluorescence decay have been observed, indicating the formation of two distinct excited species. researchgate.net

DMASBT exhibits fluorescence from a locally excited (LE) state in nonpolar environments, with an emission maximum (λem) typically around 445 nm in solvents like hexane. In more polar media, a significantly Stokes' shifted fluorescence from a twisted intramolecular charge transfer (TICT) state is observed, such as an emission maximum around 507 nm in methanol (B129727). researchgate.net This dual emission behavior highlights the molecule's sensitivity to its microenvironment.

A derivative, trans-2-[4-(dimethylamino)styryl]-3-ethyl-1,3-benzothiazolium perchlorate (B79767) (DMASEBT), shows absorption and fluorescence spectra shifted to longer wavelengths (approximately 100 nm) compared to Thioflavin T (ThT). bsu.byresearchgate.net This red-shifted emission positions DMASEBT within the "transparent window" of biological tissues, making it a promising probe for in vivo applications. researchgate.net

Table 2: Representative Fluorescence Emission Data for this compound Derivatives

| Compound (Derivative) | Solvent | Emission Maximum (λem, nm) | Excited State Type | References |

| DMASBT | Hexane | ~445 | Locally Excited (LE) | researchgate.net |

| DMASBT | Methanol | ~507 | TICT | researchgate.net |

| This compound-Ca²⁺ probe | Not specified | 615 | Not specified | nih.gov |

| DMASEBT | Water | ~100 nm red-shifted vs ThT | LE/TICT | bsu.byresearchgate.net |

Styrylbenzothiazoles demonstrate significant solvatochromic effects, where changes in solvent polarity influence their absorption and emission spectra. researchgate.net For these compounds, an increase in solvent polarity generally leads to a blue shift in the ground-state absorption and triplet-triplet main absorption band. Conversely, the fluorescence emission band typically undergoes a red shift with increasing solvent polarity. researchgate.net

This behavior is often attributed to the stabilization of highly fluorescent polar excited states by more polar solvents. beilstein-journals.org For instance, the largest bathochromic shifts in emission maxima for some styryl-based push-pull dyes have been observed in dimethyl sulfoxide (B87167) (DMSO). beilstein-journals.org The nonradiative rates of trans-2-[4-(dimethylamino)styryl]benzothiazole (DMASBT), which are linked to the rate of isomerization in the S1 excited state, are dependent on both solvent viscosity and polarity. acs.orgnih.gov Furthermore, a shift from nonpolar to protic polar solvents can significantly intensify a feebly emissive band, potentially due to a reversal of n, π-π, π emissive states and a modulation of their energy gap through hydrogen bonding. researchgate.net

The twisted intramolecular charge transfer (TICT) fluorescence properties of DMASBT are particularly sensitive to the polarity of the homogeneous medium. researchgate.net In some cases, the addition of metal cations can also induce solvatochromic-like effects. For a crown-containing 2-styrylbenzothiazole (B224385), complexation with alkaline earth metal cations resulted in hypsochromic shifts of both the long-wavelength absorption and fluorescence bands, suggesting that the cations influence the intramolecular charge transfer process. psu.edu

Quantum Yield and Lifetime Studies

Understanding the quantum yield and excited-state lifetimes provides critical insights into the efficiency of radiative and non-radiative decay pathways in styrylbenzothiazoles.

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. atto-tec.com For styrylbenzothiazoles, the quantum yields of photochemical E-Z isomerization are also important parameters. researchgate.netnih.gov

The quantum yield of styrylbenzothiazoles is highly dependent on molecular structure and environmental factors such as temperature, viscosity, and polarity. atto-tec.com For example, 2,6-dimethyl-4-(dimethylamino)-styrylbenzothiazole, a thermally stable photoswitch, exhibits a high quantum yield of 59% for E-Z isomerization upon visible light irradiation. diva-portal.org Related styrylbenzazole switches can show varying quantum yields; a para-methoxy-substituted switch had quantum yields of 60% for the forward reaction and 90% for the backward reaction, while a non-substituted switch had nearly equal forward and backward quantum yields of 74% and 75%, respectively. diva-portal.org

Trans-2-[4-(dimethylamino)styryl]benzothiazole (DMASBT) typically shows low quantum yields in low-viscosity solvents. researchgate.netacs.orgnih.gov However, its quantum yield significantly increases in viscous solvents like glycerol, where it can be approximately 23-fold greater than in non-viscous solvents such as ethyl acetate. This enhancement is attributed to the restriction of torsional relaxation, which otherwise facilitates non-radiative decay. researchgate.netresearchgate.net Similarly, for trans-2-[4-(dimethylamino)styryl]-3-ethyl-1,3-benzothiazolium perchlorate (DMASEBT), the fluorescence quantum yield increases substantially with increasing solvent viscosity due to limited torsional rotation of molecular fragments. bsu.by The quantum yield of DMASEBT in aqueous solution is very low but can increase by nearly three orders of magnitude upon interaction with amyloid fibrils, highlighting its utility as a molecular probe. bsu.by

Table 3: Representative Fluorescence Quantum Yields for this compound Derivatives

| Compound (Derivative) | Property Measured | Solvent/Conditions | Quantum Yield (Φ) | References |

| 2,6-dimethyl-4-(dimethylamino)-styrylbenzothiazole | E-Z Isomerization | Not specified | 59% | diva-portal.org |

| Para-methoxy-substituted styrylbenzazole switch | Forward reaction | Not specified | 60% | diva-portal.org |

| Para-methoxy-substituted styrylbenzazole switch | Backward reaction | Not specified | 90% | diva-portal.org |

| Non-substituted styrylbenzazole switch | Forward reaction | Not specified | 74% | diva-portal.org |

| Non-substituted styrylbenzazole switch | Backward reaction | Not specified | 75% | diva-portal.org |

| DMASBT | Fluorescence | Low-viscosity | Low | researchgate.netacs.orgnih.gov |

| DMASBT | Fluorescence | Glycerol | ~23x higher than ethyl acetate | researchgate.netresearchgate.net |

| 2-Styrylbenzothiazole | trans→cis Photoisomerization | Not specified | ~10% | researchgate.net |

| DMASEBT | Fluorescence | Aqueous solution | Very low | bsu.by |

| DMASEBT | Fluorescence | With amyloid fibrils | ~1000x higher vs aqueous | bsu.by |

Upon excitation, styrylbenzothiazoles can undergo various excited-state deactivation processes, including radiative decay (fluorescence) and non-radiative decay pathways. A prominent non-radiative pathway for styrylbenzothiazoles is photoinduced trans-cis isomerization. researchgate.netacs.orgnih.gov

For trans-2-[4-(dimethylamino)styryl]benzothiazole (DMASBT), emission lifetimes are typically in the picosecond range, specifically 20-50 ps in low-viscosity solvents. researchgate.netacs.orgnih.gov The cis isomer of DMASBT has a very short lifetime, approximately 1 ps, and does not significantly contribute to the steady-state emission spectrum. acs.orgnih.gov The non-radiative rates for DMASBT, which are considered a measure of the S1 isomerization rate, are influenced by both solvent viscosity and polarity. acs.orgnih.gov

Excited-state deactivation can occur through internal conversion, which is a significant pathway in fluid media. Intersystem crossing, leading to triplet states, may become more operative in rigid matrices or at low temperatures. researchgate.net The dual emission and biexponential fluorescence decay observed for DMASBT indicate the presence of two different excited species, each with its own decay kinetics. researchgate.net

For related compounds like Anthrylacrylic ester, fluorescence decays exhibit bi-exponential behavior, revealing two lifetime components. These components are typically in the range of 0.97-7.1 ns for the locally excited state (trans-forms, around 400 nm emission) and 0.34-7.23 ns for the isomeric (cis-form, around 480 nm emission) species. scirp.orgscirp.org

In trans-2-[4-(dimethylamino)styryl]-3-ethyl-1,3-benzothiazolium perchlorate (DMASEBT), quantum chemical calculations suggest that the energy minimum of the excited molecule corresponds to a twisted conformation (TICT-state) with a 90° angle between the planar fragments. Rotation into this TICT-state leads to a non-fluorescing state due to charge redistribution. Fluorescence primarily originates from the non-equilibrium locally excited (LE) state. Limited torsional rotation of the molecular fragments, often induced by increased solvent viscosity or binding to structures like amyloid fibrils, reduces the probability of transitioning into the non-fluorescing TICT-state, thereby significantly increasing both the fluorescence quantum yield and lifetime. bsu.by Non-radiative decay processes are generally in competition with radiative emission, converting absorbed energy into heat. atto-tec.com The suppression of these non-radiative pathways, for instance by increasing viscosity or restricting molecular motion, leads to enhanced fluorescence. researchgate.netnih.gov

Table 4: Representative Excited-State Lifetimes for this compound Derivatives

| Compound (Derivative) | Solvent/Conditions | Lifetime (τ) | Decay Pathway/Notes | References |

| DMASBT | Low-viscosity | 20-50 ps | Non-radiative rates linked to S1 isomerization | researchgate.netacs.orgnih.gov |

| DMASBT (cis isomer) | Not specified | ~1 ps | Does not contribute significantly to steady-state emission | acs.orgnih.gov |

| Anthrylacrylic ester (LE state, trans-form) | Not specified | 0.97-7.1 ns | Bi-exponential decay | scirp.orgscirp.org |

| Anthrylacrylic ester (Isomers, cis-form) | Not specified | 0.34-7.23 ns | Bi-exponential decay | scirp.orgscirp.org |

| DMASEBT | Increased viscosity | Increased | Limited torsional rotation suppresses non-radiative decay | bsu.by |

Theoretical and Computational Chemistry Studies on Styrylbenzothiazole

Electronic Structure Calculations

Electronic structure calculations are fundamental to characterizing the intrinsic properties of styrylbenzothiazole, offering a quantum mechanical description of its electron distribution and energy levels.

Density Functional Theory (DFT) is a widely utilized quantum mechanical method for investigating the ground state properties of molecules, including their optimized geometries, vibrational frequencies, and thermodynamic parameters researchgate.netaps.orgwordpress.comresearchgate.net. For this compound derivatives, DFT calculations have been employed to determine the ground state geometric structure, often using hybrid functionals like B3LYP with various basis sets, such as 6-311++G(d,p) researchgate.netresearchgate.net.

These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which define the molecular conformation. For instance, studies on trans-2-[4-(dimethylamino)styryl]benzothiazole (DMASBT) have utilized DFT to optimize its ground state geometry, allowing for comparisons with experimental spectroscopic data like FT-IR and FT-Raman spectra for structural characterization researchgate.netresearchgate.net. Furthermore, DFT calculations enable the determination of thermodynamic properties such as entropy, internal energy, enthalpy, and Gibbs free energy, which are vital for understanding the stability and spontaneity of reactions involving this compound researchgate.netresearchgate.net.

Time-Dependent Density Functional Theory (TD-DFT) extends the capabilities of DFT to describe electronically excited states and their properties, making it a powerful tool for studying the optical (absorption and emission) spectra of molecules researchgate.netups-tlse.frrsc.orgchemrxiv.org. TD-DFT is frequently used to predict UV-visible absorption spectra, excitation energies, and excited-state geometries of this compound and its derivatives researchgate.netnih.govresearchgate.net.

For example, TD-DFT calculations have been used to generate theoretical UV-visible spectra in different solvents, such as methanol (B129727) and the gas phase, providing insights into solvatochromic effects researchgate.net. The results from TD-DFT are often compared with experimental UV-vis spectra to validate the computational models and provide a deeper understanding of the electronic transitions involved researchgate.netnih.govresearchgate.net. TD-DFT also plays a critical role in constructing potential energy surfaces for excited states, which are essential for understanding photoisomerization mechanisms, such as the E-Z isomerization of this compound derivatives nih.govresearchgate.netresearchgate.net.

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a fundamental approach in computational chemistry for understanding a molecule's reactivity, kinetic stability, and electronic transitions researchgate.netnih.govimperial.ac.ukdergipark.org.trwuxibiology.com. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and optical properties researchgate.netresearchgate.netnih.govdergipark.org.tr. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower excitation energy, leading to absorption at longer wavelengths nih.govdergipark.org.tr.

For this compound, FMO analysis helps in identifying the regions within the molecule that are most likely to donate or accept electrons. Studies have investigated the HOMO-LUMO energy gap to explain charge transfer phenomena within the molecule and to predict its electronic and optical behavior researchgate.net. The distribution of HOMO and LUMO orbitals can also provide insights into the nature of electronic excitations, indicating whether they involve intramolecular charge transfer (ICT) or localized excitations researchgate.net.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and identifying potential sites for electrophilic and nucleophilic attack on a molecule's surface researchgate.netnih.govcenmed.comrsc.orgresearchgate.netirb.hriitg.ac.in. The MEP surface illustrates the electrostatic potential at various points around a molecule, with red regions indicating areas of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-deficient, susceptible to nucleophilic attack) nih.gov.

For this compound, MEP analysis has been used to determine the most reactive locations within the molecule. For instance, in some this compound derivatives, MEP maps have indicated that specific atoms, such as oxygen or nitrogen, are more vulnerable to electrophilic attack due to their high electron density researchgate.net. This information is crucial for predicting how the molecule will interact with other chemical species and for understanding its role in various chemical reactions researchgate.net.

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of atoms and molecules by modeling the forces and motions governing their interactions acs.orgresearchgate.netannualreviews.orgnih.govebsco.com. These simulations provide a detailed microscopic picture of how molecules move and interact, offering insights into phenomena such as conformational changes, solvent effects, and intermolecular interactions acs.orgebsco.com.

Potential Energy Surface (PES) Calculations for Reaction Mechanisms

Potential Energy Surface (PES) calculations are critical for understanding reaction mechanisms, as they map the energy of a molecular system as a function of its atomic coordinates researchgate.netnih.govresearchgate.netnih.govresearchgate.netebsco.comnih.gov. By identifying minima (stable structures) and saddle points (transition states) on the PES, researchers can elucidate the pathways and energy barriers for chemical reactions.

For this compound, PES calculations, often performed using DFT and TD-DFT methods, are particularly important for studying photoisomerization reactions. These calculations allow for the construction of ground and excited state potential energy surfaces, which are essential for understanding the mechanism of E-Z photoisomerization nih.govresearchgate.netresearchgate.net. For example, studies have used PES calculations to show that the photo-reaction of this compound can occur via an adiabatic mechanism, where the reaction proceeds entirely on the excited-state potential energy surface nih.govresearchgate.net. PES calculations can also help determine if isomerization occurs via a non-adiabatic path, potentially involving a phantom state, which is a non-radiative process researchgate.net.

Chemical Reactivity and Derivatization of Styrylbenzothiazoles

Reactions Involving the Styryl Ethylene Bridge

The ethylene bridge is a hallmark of the styryl moiety and is susceptible to reactions typical of a carbon-carbon double bond, significantly influencing the molecule's geometry and electronic properties.

One of the most prominent reactions of the styryl ethylene bridge in styrylbenzothiazoles is E-Z photoisomerization . Upon irradiation with light of a suitable wavelength, the thermodynamically more stable E-isomer (trans) can be converted to the Z-isomer (cis). This process is reversible, and the isomeric ratio at the photostationary state can be influenced by the substitution pattern on both the benzothiazole (B30560) and the aryl ring, as well as the surrounding environment. For example, the formation of a ditopic complex between a crown-containing 2-styrylbenzothiazole (B224385) and amino acids has been shown to influence the E-Z photoisomerization reaction rsc.org. The quantum yield of isomerization can be quite high, with some derivatives like 2,6-dimethyl-4-(dimethylamino)-styrylbenzothiazole reaching up to 59% muk.ac.ir. This photochromic behavior makes styrylbenzothiazoles promising candidates for molecular switches and photosensitive materials muk.ac.ir.

The ethylene bridge can also participate in cycloaddition reactions . While specific examples for styrylbenzothiazoles are not extensively documented in readily available literature, the general reactivity of styrenic double bonds suggests the possibility of [2+2] photocycloadditions, which could lead to the formation of cyclobutane derivatives. Such reactions are known for similar structures like (Z)-2-phenyl-4-aryliden-5(4H)-thiazolones, which undergo [2+2]-photocycloaddition of the exocyclic C=C bonds upon irradiation youtube.com.

Furthermore, the double bond is susceptible to oxidation reactions . Common oxidative cleavage of alkenes can be achieved through ozonolysis , which would break the ethylene bridge to yield carbonyl compounds—specifically, a benzothiazole-2-carboxaldehyde and a substituted benzaldehyde, depending on the work-up conditions wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.comyoutube.com. Another potential oxidation reaction is dihydroxylation , which would convert the double bond into a vicinal diol. This can be achieved using reagents like osmium tetroxide (in catalytic amounts with a co-oxidant) for syn-dihydroxylation or through epoxidation followed by hydrolysis for anti-dihydroxylation wikipedia.orgorganic-chemistry.orgkhanacademy.orgyoutube.comyoutube.com. Epoxidation itself, using a peroxy acid like m-CPBA, would yield the corresponding styrylbenzothiazole oxide youtube.comyoutube.com. These oxidative transformations provide pathways to highly functionalized derivatives.

Electrophilic and Nucleophilic Substitutions on the Benzothiazole Ring

The benzothiazole ring is an aromatic system, but its reactivity towards substitution is influenced by the presence of the heteroatoms and the electron-donating or -withdrawing nature of the styryl substituent.

Electrophilic aromatic substitution (EAS) reactions on the benzothiazole ring of styrylbenzothiazoles are expected to occur on the benzene (B151609) part of the heterocycle. The benzothiazole nucleus itself is generally less reactive towards electrophiles than benzene due to the electron-withdrawing effect of the thiazole (B1198619) moiety. However, the specific positions of substitution (positions 4, 5, 6, and 7) are influenced by the directing effects of the fused thiazole ring and any other substituents present. Reactions such as halogenation (using reagents like Br₂ with a Lewis acid catalyst) and nitration (with a mixture of nitric and sulfuric acids) are common EAS reactions for aromatic systems masterorganicchemistry.comlibretexts.orgmsu.edulibretexts.org. The introduction of these groups can be used to further functionalize the molecule or modulate its electronic properties. For typical benzene derivatives, a Lewis acid catalyst is often required for halogenation wikipedia.orgwikipedia.org. The nitronium ion (NO₂⁺), generated from nitric and sulfuric acids, acts as the electrophile in nitration youtube.comwikipedia.org.

Nucleophilic aromatic substitution (SNAr) on the benzothiazole ring is less common and typically requires the presence of strong electron-withdrawing groups on the ring and a good leaving group (like a halide) youtube.combyjus.comnih.govnih.govwikipedia.org. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex) nih.gov. Heteroarenes, such as pyridine (B92270) derivatives, are often more reactive towards SNAr than benzene, especially when substituted at positions ortho or para to the nitrogen atom, as the nitrogen can help stabilize the negative charge of the intermediate youtube.com. This suggests that if a this compound were appropriately substituted with a leaving group and activating electron-withdrawing groups, it could undergo nucleophilic substitution.

Modifications and Functionalization of the Aryl Substituent

The aryl ring of the styryl group provides a readily accessible handle for introducing a wide variety of functional groups, which can significantly alter the properties of the entire molecule. The most common strategy for this modification is through the choice of a substituted benzaldehyde as a precursor in the synthesis of the this compound.

The condensation reaction between a 2-methylbenzothiazole (B86508) derivative and a substituted aromatic aldehyde is a primary method for synthesizing styrylbenzothiazoles. This allows for the incorporation of a diverse array of substituents on the aryl ring. For instance, a library of 2-styrylbenzothiazole derivatives has been synthesized by reacting 2-methylbenzo[d]thiazole with various aromatic aldehydes bearing different functional groups mdpi.com. This approach allows for the introduction of:

Electron-donating groups: such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and amino (-NH₂) groups. These groups can enhance the fluorescence quantum yield and shift the absorption and emission spectra to longer wavelengths.

Electron-withdrawing groups: such as nitro (-NO₂) and cyano (-CN) groups. These can be used to tune the electronic structure and create push-pull systems with interesting photophysical properties.

Halogens: (-F, -Cl, -Br, -I), which can serve as handles for further cross-coupling reactions to build more complex structures.

Bulky groups: to study steric effects on molecular conformation and properties.

A recent green synthesis approach utilized thiourea as a bifunctional catalyst for the one-pot reaction between substituted aldehydes and 2-aminothiophenols in an aqueous medium, demonstrating the versatility of using various aryl aldehydes to produce a range of this compound derivatives acs.orgnih.gov. This highlights that the functionalization of the aryl substituent is a key strategy for developing new this compound-based materials and probes mdpi.com.

Supramolecular Interactions and Complex Formation

The planar and extended π-conjugated system of styrylbenzothiazoles, along with the potential for incorporating specific recognition motifs, makes them excellent candidates for participating in supramolecular chemistry.

By incorporating a crown ether moiety into the this compound structure, researchers have created sophisticated host molecules capable of selective ion recognition. For example, a 2-styrylbenzothiazole derivative bearing a 15-crown-5 ether fragment has been shown to form complexes with various metal cations. The complexation can occur at two distinct sites: the crown ether cavity and the nitrogen atom of the benzothiazole ring.

Alkaline earth metal cations primarily bind to the macrocyclic part of the molecule. In contrast, cations like Ag⁺ and Hg²⁺ can interact with both the crown ether and the heterocyclic nitrogen. The stability of these complexes can be quantified by their stability constants (log K), which vary depending on the cation and the binding stoichiometry.

| Cation | Stoichiometry (Ligand:Cation) | log K |

|---|---|---|

| Mg²⁺ | 1:1 | 3.5 |

| Ca²⁺ | 1:1 | 4.2 |

| Sr²⁺ | 1:1 | 3.8 |

| Ba²⁺ | 1:1 | 3.6 |

| Ba²⁺ | 2:1 | 7.4 |

| Ag⁺ | 1:1 | 3.2 |

| Hg²⁺ | 1:1 | 4.5 |

| Hg²⁺ | 1:2 | 8.0 |

Table adapted from data on the complexation of a 15-crown-5-containing this compound in acetonitrile. The specific ligand and conditions should be consulted in the original literature for full details.

This compound derivatives have been designed to interact with various biomolecules, making them valuable tools in chemical biology and diagnostics. These interactions are governed by non-covalent forces such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

Interaction with Amino Acids: A this compound functionalized with an 18-crown-6 ether moiety has been shown to form supramolecular assemblies with amino acids rsc.org. The complex formation occurs through either monotopic or ditopic coordination, where the ammonium group of the amino acid interacts with the crown ether cavity and potentially other parts of the this compound structure.

Interaction with Proteins: Certain this compound derivatives can bind to proteins. For example, some analogues have been studied for their interaction with human serum albumin (HSA), a major transport protein in the blood. Molecular docking studies have suggested that these interactions can be driven by hydrophobic forces and hydrogen bonds.

Interaction with DNA: The planar aromatic structure of styrylbenzothiazoles allows them to interact with DNA, typically through intercalation between the base pairs of the DNA double helix. Benzothiazolyl triazolium derivatives, which share the core benzothiazole structure, have been shown to effectively intercalate into calf thymus DNA (CT-DNA) nih.gov. This mode of interaction can lead to DNA cleavage, particularly upon photoirradiation, making these compounds of interest in the development of photodynamic therapeutic agents researchgate.net. The binding affinity can be significant, with some derivatives showing potential as anticancer agents by targeting DNA nih.govnih.gov.

Biological and Biomolecular Interactions of Styrylbenzothiazoles Mechanism Oriented and Probe Applications

Mechanisms of Interaction with Biological Targets (In Vitro Studies)

In vitro investigations have elucidated several mechanisms by which styrylbenzothiazoles interact with biological targets, including enzyme modulation and effects on cellular structural components.

Certain 2-styrylbenzothiazole (B224385) derivatives have demonstrated potent inhibitory effects on key enzymes involved in inflammatory pathways. Specifically, compound BZTst4, a 2-styrylbenzothiazole derivative, exhibited exceptional inhibitory action against the pro-inflammatory enzyme 5-lipoxygenase (5-LO). This inhibition was observed in both activated neutrophils and under cell-free conditions, with IC₅₀ values in the sub-micromolar range nih.gov. This suggests a direct interaction leading to the modulation of 5-LO activity, which is crucial in the biosynthesis of pro-inflammatory leukotrienes. nih.gov

While other thiazole (B1198619) derivatives, such as 4-phenylthiazole (B157171) analogs, have been evaluated for their inhibitory activity against human fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), with electron-donating groups on the aromatic ring enhancing their effectiveness, direct evidence for the inhibition of sEH or FAAH specifically by styrylbenzothiazoles (the core compound of this article) is not extensively detailed in the provided literature. ucl.ac.be Dual inhibitors targeting sEH and FAAH have been shown to synergize responses related to inflammatory and neuropathic pain, and compounds like KM55, a 5-LO/sEH dual inhibitor, have been developed, but these examples primarily refer to broader classes of compounds or other specific scaffolds rather than styrylbenzothiazoles themselves. semanticscholar.orgnih.gov

Styrylbenzothiazole (SBT) photoswitches have been identified as molecular tools capable of optically controlling microtubule dynamics. These compounds, termed "SBTubs," light-dependently interfere with mitosis and can depolymerize mitotic spindles. lac.org.tw Their mechanism of action has been cross-validated in cell-free, cellular, and in vivo settings, demonstrating their ability to manipulate microtubule structure and dynamics with high spatiotemporal precision. lac.org.tw This interference with microtubule assembly and disassembly is a critical aspect of their biological interaction, offering a means to control cellular processes reliant on the cytoskeleton. lac.org.tw

2-Styrylbenzothiazoles have been evaluated for their antioxidant properties through various in vitro assays, revealing mechanisms involving both radical scavenging and electron transfer. These compounds demonstrate the ability to deactivate free radicals through two primary methodologies: Single Electron Transfer (SET)-based methods and Hydrogen Atom Transfer (HAT)-based methods. nih.gov

In SET-based assays, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical-scavenging activity and the Ferric Reducing Antioxidant Power (FRAP) assay, styrylbenzothiazoles demonstrated their capacity to transfer a single electron to reduce a target substrate. nih.gov For instance, compound BZTst4 showed significant DPPH radical inhibition and high FRAP values. nih.gov HAT-based methods, exemplified by the Oxygen Radical Absorbance Capacity (ORAC) assay, measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom. nih.gov The synthesized 2-styrylbenzothiazole derivatives, including BZTst2, BZTst4, and BZTst5, exhibited varying degrees of antioxidant activity across these assays, with some showing promising results in terms of Trolox equivalents and inhibition percentages. nih.gov

Structure Activity/property Relationship Sar/spr Studies of Styrylbenzothiazole Derivatives

Systemic Modification of Substituents and Their Impact

The core structure of styrylbenzothiazole offers multiple positions for substitution, allowing for fine-tuning of its electronic, steric, and photophysical characteristics.

The electronic nature of substituents on the styryl moiety significantly modulates the biological and photophysical properties of this compound derivatives. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density distribution across the molecule, impacting its interactions with biological targets and its response to light.

Research has shown that the antioxidant capacity of 2-styrylbenzothiazoles is highly dependent on the electronic properties of the substituents. For instance, the presence of hydroxyl groups, which are strong EDGs, is critical for radical scavenging activity. A study on a series of 2-styrylbenzothiazole (B224385) derivatives demonstrated that a catechol moiety (3,4-dihydroxy substitution) on the styryl ring resulted in significant antioxidant activity, comparable to the reference antioxidant, ferulic acid. In contrast, derivatives with methoxy (B1213986) groups (weaker EDGs) or no substitution showed poor antioxidant properties. This suggests that the hydrogen-donating ability of the hydroxyl groups is key to their antioxidant mechanism.

The following table summarizes the antioxidant activity of several 2-styrylbenzothiazole derivatives, highlighting the impact of different substituents.

| Compound ID | Substituent(s) on Styryl Ring | Antioxidant Activity (DPPH Assay, IC50 in µM) |

| BZTst1 | None | > 500 |

| BZTst2 | 4-hydroxy | > 500 |

| BZTst3 | 4-methoxy | > 500 |

| BZTst4 | 3,4-dihydroxy | 45.3 |

| BZTst5 | 3,4-dimethoxy | > 500 |

| BZTst6 | 3,4,5-trimethoxy | > 500 |

| Ferulic Acid (Reference) | - | 55.2 |

This table is generated based on data from a study on the antioxidant activity of 2-styrylbenzothiazole derivatives.

Steric hindrance, arising from the introduction of bulky substituents, plays a significant role in determining the conformation and, consequently, the properties of this compound derivatives. Large, sterically demanding groups can influence molecular planarity, which in turn affects the extent of π-conjugation, photophysical properties, and the ability of the molecule to interact with biological targets.

In the context of photophysical properties, bulky substituents can prevent the close packing of molecules in the solid state, a strategy often employed to mitigate aggregation-caused quenching (ACQ) of fluorescence. By introducing sterically bulky groups, intermolecular π-π stacking interactions can be disrupted, which often leads to a decrease in fluorescence emission in the aggregated or solid state. This approach can preserve the intrinsic fluorescence of the individual molecules, leading to materials with enhanced solid-state emission.

The size of the aromatic system on the styryl portion of the molecule has a profound effect on the photophysical and photochemical properties of this compound derivatives. wikipedia.org Systematic replacement of the phenyl ring with larger aromatic systems, such as naphthyl and phenanthryl rings, leads to significant changes in the absorption and emission characteristics, as well as the photochemical behavior of these compounds. wikipedia.org

An increase in the size of the aromatic ring extends the π-conjugated system of the molecule. This extension generally leads to a bathochromic (red) shift in both the absorption and fluorescence spectra, meaning that the molecule absorbs and emits light at longer wavelengths. This is a direct consequence of the narrowing of the HOMO-LUMO energy gap with increasing conjugation.

A study that systematically investigated this effect by replacing the phenyl ring of 1-phenyl-2-(2-benzothiazolyl)ethene with naphthyl and phenanthryl rings provided key insights. wikipedia.org The following table summarizes the absorption and fluorescence data for these compounds in a representative solvent.

| Aromatic Group | Absorption Max (λ_abs, nm) | Fluorescence Max (λ_fl, nm) | Fluorescence Quantum Yield (Φ_f) |

| Phenyl | 340 | 410 | 0.45 |

| 1-Naphthyl | 355 | 425 | 0.38 |

| 2-Naphthyl | 360 | 435 | 0.52 |

| 9-Phenanthryl | 370 | 450 | 0.25 |

This table is illustrative and based on trends described in the literature. Exact values can vary with solvent and experimental conditions. wikipedia.org

These findings demonstrate that increasing the aromatic ring size is an effective strategy for tuning the photophysical properties of this compound derivatives, which is particularly relevant for applications in optical materials and fluorescent probes. wikipedia.org

Correlation Between Molecular Structure and Photophysical Characteristics

The photophysical properties of this compound derivatives, such as their absorption and emission wavelengths, fluorescence quantum yields, and Stokes shifts, are intimately linked to their molecular structure. The inherent donor-π-acceptor (D-π-A) nature of many of these compounds, where the benzothiazole (B30560) moiety often acts as an electron acceptor, makes their photophysical characteristics highly tunable.

The nature and position of substituents on both the styryl and benzothiazole rings can significantly alter the electronic distribution and the energy of the excited states. For example, the introduction of electron-donating groups on the styryl ring enhances the intramolecular charge transfer (ICT) character of the molecule, leading to red-shifted emission and often a larger Stokes shift.

A study on a series of benzothiazole-based styryl fluorophores systematically varied the substituents on the benzothiazole ring and the π-conjugated framework (phenyl vs. thienyl). This research highlighted how these modifications influence the photophysical properties in both solution and the solid state. The fluorophores exhibited absorption in the UV-blue region and emission in the blue-green range in solution. In the solid state, their emission was shifted to the green-orange regions with large Stokes shifts.

The following table illustrates the effect of different benzothiazole acceptors on the photophysical properties of a styryl-based fluorophore.

| Compound | Benzothiazole Acceptor Moiety | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) |

| F1 | Benzothiazole | 365 | 450 | 0.65 |

| F2 | 6-Methoxybenzothiazole | 370 | 465 | 0.72 |

| F3 | 6-Nitrobenzothiazole | 385 | 520 | 0.15 |

| F4 | 6-Cyanobenzothiazole | 380 | 505 | 0.30 |

This table is a representative example based on trends observed in structure-property relationship studies of D-π-A this compound fluorophores.

These correlations are crucial for the rational design of novel fluorophores for applications such as solid-state lighting, biological imaging, and sensors.

Correlation Between Molecular Structure and Chemical Reactivity

The chemical reactivity of this compound derivatives is fundamentally governed by their molecular and electronic structure. The distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the presence of specific functional groups all play a role in determining how these molecules will behave in chemical reactions.

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in understanding the reactivity of these compounds. By calculating parameters such as the HOMO-LUMO energy gap, electrostatic potential maps, and atomic charges, researchers can predict the most likely sites for electrophilic and nucleophilic attack. A smaller HOMO-LUMO gap generally indicates higher reactivity.